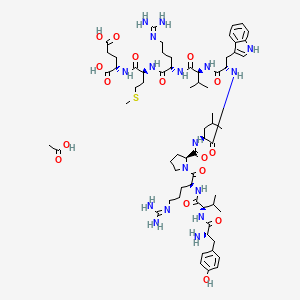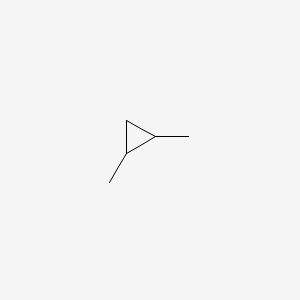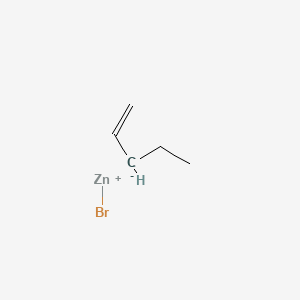
Spiro(4.4)nona-1,3,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(4.4)nona-1,3,6-triene is an organic compound with the molecular formula C₉H₁₀. It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is particularly interesting due to its spiroconjugation, where the π-systems of the rings interact through space, leading to unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spiro(4.4)nona-1,3,6-triene can be synthesized through various methods. One common approach involves the reaction of cyclopentadienide anion with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This reaction proceeds under specific conditions to yield the desired spiro compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Spiro(4.4)nona-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using common reducing agents, resulting in the addition of hydrogen or the removal of oxygen.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
Spiro(4.4)nona-1,3,6-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study spiroconjugation and its effects on molecular properties.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological molecules and their interactions.
Industry: This compound is used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which Spiro(4.4)nona-1,3,6-triene exerts its effects is primarily through spiroconjugation. This involves the interaction of the π-systems of the rings through space, leading to unique electronic properties. These interactions can influence the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Spiro(4.4)nonatetraene: Another spiro compound with similar structural features but different electronic properties due to the presence of additional double bonds.
Cyclopentadiene: A simpler compound that serves as a building block for more complex spiro compounds.
Uniqueness
Spiro(4.4)nona-1,3,6-triene is unique due to its specific spiroconjugation, which imparts distinct electronic and chemical properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
766-30-3 |
|---|---|
Fórmula molecular |
C9H10 |
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
spiro[4.4]nona-1,3,8-triene |
InChI |
InChI=1S/C9H10/c1-2-6-9(5-1)7-3-4-8-9/h1-3,5-7H,4,8H2 |
Clave InChI |
XBYHECVQHVXVGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C=C1)C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
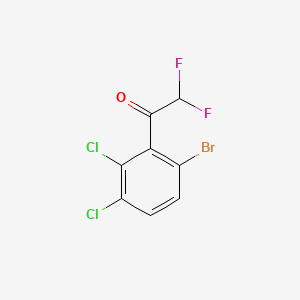
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)
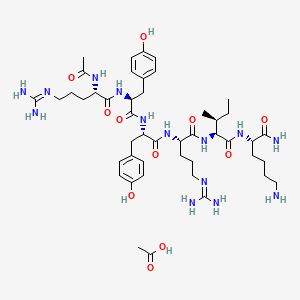
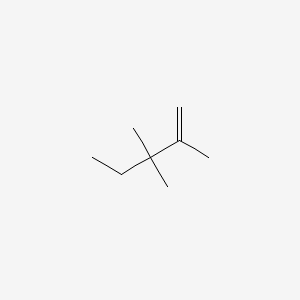
![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)
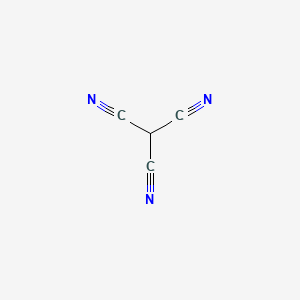
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
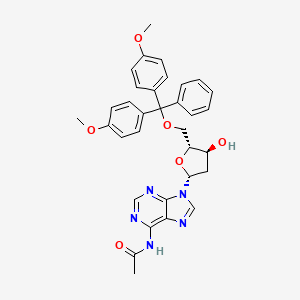

![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)
